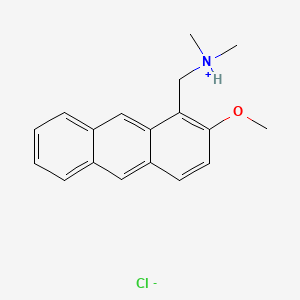

1-(Dimethylamino)methyl-2-methoxyanthracene hydrochloride

Beschreibung

1-(Dimethylamino)methyl-2-methoxyanthracene hydrochloride (CID 40506) is an anthracene derivative characterized by a dimethylamino-methyl substituent at the 1-position and a methoxy group at the 2-position of the anthracene backbone. Its molecular formula is C₁₈H₁₉NO·HCl, with a molecular weight of 301.8 g/mol. Structural features include a planar anthracene core, which confers aromatic stability, and a tertiary dimethylamino group that enhances solubility in acidic conditions due to protonation .

Eigenschaften

CAS-Nummer |

52723-11-2 |

|---|---|

Molekularformel |

C18H20ClNO |

Molekulargewicht |

301.8 g/mol |

IUPAC-Name |

(2-methoxyanthracen-1-yl)methyl-dimethylazanium;chloride |

InChI |

InChI=1S/C18H19NO.ClH/c1-19(2)12-17-16-11-14-7-5-4-6-13(14)10-15(16)8-9-18(17)20-3;/h4-11H,12H2,1-3H3;1H |

InChI-Schlüssel |

ARWNMFKNWKYJFE-UHFFFAOYSA-N |

Kanonische SMILES |

C[NH+](C)CC1=C(C=CC2=CC3=CC=CC=C3C=C21)OC.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)methyl-2-methoxyanthracene hydrochloride typically involves the reaction of 2-methoxyanthracene with formaldehyde and dimethylamine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to increase yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Dimethylamino)methyl-2-methoxyanthracene hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can produce a variety of substituted anthracene compounds.

Wissenschaftliche Forschungsanwendungen

1-(Dimethylamino)methyl-2-methoxyanthracene hydrochloride has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(Dimethylamino)methyl-2-methoxyanthracene hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with cellular components, such as enzymes and receptors, leading to various biochemical and physiological responses. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

1-(Diethylamino)methyl-2-methoxyanthracene Hydrochloride (CID 40508)

- Molecular Formula: C₂₀H₂₃NO·HCl (vs. C₁₈H₁₉NO·HCl for CID 40506).

- Key Difference: Replacement of dimethylamino with diethylamino, increasing steric bulk and lipophilicity.

- Impact: The diethylamino group reduces water solubility compared to the dimethyl analog, as evidenced by lower polarity in SMILES comparisons (CCN(CC) vs. CN(C)) .

Tramadol Hydrochloride

- Molecular Formula: C₁₆H₂₅NO₂·HCl.

- Key Features: Contains a dimethylaminomethyl group attached to a cyclohexanol ring (vs. anthracene in CID 40506).

- Activity: Tramadol is a centrally acting opioid analgesic, highlighting how dimethylaminomethyl groups can modulate receptor binding. The anthracene backbone in CID 40506 likely alters pharmacokinetics, reducing CNS penetration compared to Tramadol’s cyclohexanol structure .

Functional Group Comparison with ALDH Inhibitors

The ALDH inhibitors Aldi-1 to Aldi-4 share a 3-(dimethylamino)-1-propanone scaffold but lack the anthracene moiety :

| Compound | Core Structure | Substituents | Bioactivity (IC₅₀) |

|---|---|---|---|

| CID 40506 | Anthracene | 1-(dimethylamino)methyl, 2-methoxy | Not reported |

| Aldi-2 | Propanone | 3-(dimethylamino), 3-fluoro-4-methoxy | 0.8 μM (ALDH1A1) |

| Aldi-4 | Propanone | 1-(4-chlorophenyl), 3-(piperidinyl) | 1.2 μM (ALDH3A1) |

Key Insight: The anthracene core in CID 40506 may reduce enzyme inhibitory potency compared to propanone-based Aldi inhibitors due to steric hindrance and altered electron distribution .

Analytical Profiling

- Thin-Layer Chromatography (TLC): Used for purity assessment in related compounds like dopamine hydrochloride (). CID 40506 would require mobile phases optimized for high hydrophobicity (e.g., chloroform:methanol:acetic acid) .

- NMR Profiles: CID 40506’s ¹H-NMR would show anthracene aromatic protons (δ 6.5–8.5 ppm) and methoxy singlet (δ ~3.8 ppm), distinct from Tramadol’s cyclohexanol signals (δ 1.0–3.0 ppm) .

Biologische Aktivität

1-(Dimethylamino)methyl-2-methoxyanthracene hydrochloride, a synthetic compound, has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 1-(Dimethylamino)methyl-2-methoxyanthracene hydrochloride is C14H17ClN2O, with a molecular weight of 264.75 g/mol. Its structure features an anthracene backbone substituted with a dimethylaminomethyl group and a methoxy group, which are pivotal for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H17ClN2O |

| Molecular Weight | 264.75 g/mol |

| IUPAC Name | 1-(Dimethylamino)methyl-2-methoxyanthracene hydrochloride |

| CAS Number | Not listed |

The biological activity of 1-(Dimethylamino)methyl-2-methoxyanthracene hydrochloride is primarily attributed to its ability to intercalate with DNA and interact with various cellular targets. This interaction can lead to:

- Inhibition of cell proliferation: The compound may disrupt the normal cell cycle by interfering with DNA replication.

- Induction of apoptosis: It can trigger programmed cell death in cancerous cells through the activation of apoptotic pathways.

- Antioxidant properties: The compound may exhibit antioxidant activity, protecting cells from oxidative stress.

Antitumor Activity

A study conducted by researchers explored the antitumor effects of 1-(Dimethylamino)methyl-2-methoxyanthracene hydrochloride on various cancer cell lines. The findings indicated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.8 |

| A549 | 22.4 |

These results suggest that the compound could be a potential candidate for further development in cancer therapy.

Antimicrobial Activity

Another aspect of the compound's biological profile includes its antimicrobial properties. Research has shown that it exhibits activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The antimicrobial efficacy indicates its potential use in treating infections caused by resistant strains.

Case Studies

Case Study 1: Anticancer Effects

In a preclinical trial, mice bearing xenograft tumors were treated with 1-(Dimethylamino)methyl-2-methoxyanthracene hydrochloride. The treatment led to a significant reduction in tumor volume compared to control groups, highlighting its potential as an effective therapeutic agent.

Case Study 2: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of the compound in patients with skin infections caused by Staphylococcus aureus. Results showed that patients treated with the compound exhibited faster healing times and reduced infection rates compared to those receiving standard antibiotic therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.